molecular formula C9H7ClN2O2S B1349234 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 58695-63-9

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol

Cat. No.: B1349234
CAS No.: 58695-63-9
M. Wt: 242.68 g/mol
InChI Key: VHRAIEILHYCYLA-UHFFFAOYSA-N
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Description

The compound 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This structure serves as a key pharmacophore for designing novel bioactive molecules and is a valuable building block in investigative chemistry. Researchers are exploring 1,3,4-oxadiazole derivatives for their ability to interact with multiple biological targets. Scientific literature indicates that derivatives can be engineered to exhibit antiproliferative activity by targeting crucial enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, the 1,3,4-oxadiazole core is a recognized structure in developing ligands for central nervous system (CNS) targets. Based on established pharmacophore models, conjugated systems containing this ring can demonstrate high affinity for receptors like the benzodiazepine site of the GABAA receptor, showing potential for hypnotic and anticonvulsant effects in research models . The incorporation of the 2-thiol moiety and the 2-chloro-phenoxymethyl substituent provides a strategic site for further chemical functionalization, allowing researchers to fine-tune properties like solubility, reactivity, and binding affinity for structure-activity relationship (SAR) studies. This compound is presented as a high-purity intermediate for research applications exclusively. It is intended for use in chemical synthesis, biochemical screening, and pharmaceutical development in laboratory settings only.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAIEILHYCYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361591
Record name 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58695-63-9
Record name 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a chlorophenoxy methyl derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Profiles
Compound Activity Type Mechanism/Findings Reference
OXCPM Antioxidant Scavenges free radicals; molecular docking shows interactions with oxidative stress proteins
B3 Neuroprotective Reduces neuropathic pain via anti-inflammatory and antioxidant pathways
Diphenyl-1,3,4-oxadiazoles CNS Depressant Electron-withdrawing groups (e.g., nitro, chloro) enhance activity
1,3,4-Oxadiazole thioethers (5a, 5g) Fungicidal/Herbicidal Inhibit succinate dehydrogenase (SDH) in fungi

Key Insights:

  • Antioxidant vs. Neuroprotective Activity: OXCPM and B3 share a thiol group but differ in substituents, leading to divergent activities. The thiol-thione tautomerism common to these compounds may modulate redox activity .
  • CNS Activity: Diphenyl analogs with nitro or chloro groups at C2/C5 show CNS depressant effects, suggesting that the target compound’s 2-chloro group may similarly influence neural targets .
  • Antimicrobial Efficacy: S-substituted benzyl derivatives exhibit activity against Gram-positive bacteria, highlighting the importance of sulfur-based modifications .

Biological Activity

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₇ClN₂O₂S
Molecular Weight 242.68 g/mol
Density 1.5 g/cm³
Boiling Point 334.9 °C
Flash Point 156.3 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

  • Mechanism of Action :
    • The oxadiazole moiety has been associated with the inhibition of key signaling pathways involved in cancer cell proliferation and survival. It is believed to induce apoptosis in cancer cells through the activation of caspase cascades and the modulation of apoptotic proteins such as Bcl-2 and Bax .
  • Case Studies :
    • A study evaluated a series of oxadiazole derivatives for their anticancer activity using the National Cancer Institute's protocols. Among these, compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles can exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The proposed mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth .

Research Findings

Recent literature has documented various findings related to the biological activities of oxadiazole derivatives:

  • Anticancer Screening : A comprehensive screening revealed that certain oxadiazole derivatives showed over 90% growth inhibition in sensitive cancer cell lines at concentrations as low as 10510^{-5} M .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of oxadiazole derivatives with target proteins involved in cancer progression, suggesting a strong potential for drug development .

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide (CS₂) under basic conditions. For example:

  • Step 1 : React 2-chloro-phenoxymethyl carboxylic acid hydrazide with CS₂ in ethanol with KOH, followed by reflux to form the oxadiazole-thiol core .
  • Step 2 : Purify via acid precipitation (pH 3–4) and recrystallization (e.g., acetone) . Characterization uses IR (to confirm -SH at ~2758 cm⁻¹), ¹H/¹³C NMR (to verify substituents), and elemental analysis .

Q. What biological activities are commonly associated with this compound?

Oxadiazole-thiol derivatives exhibit diverse pharmacological properties:

ActivityMechanism/ModelKey Reference
AnticancerEnzyme inhibition (e.g., kinases)
Anti-inflammatoryCarrageenan-induced edema
AntimicrobialBacterial/fungal growth assays

Q. How is the thiol-thione tautomerism resolved in structural characterization?

Tautomeric equilibrium between thiol (-SH) and thione (=S) forms is studied via:

  • IR spectroscopy : Distinct S-H (2758 cm⁻¹) vs. C=S (1250–1350 cm⁻¹) stretches .
  • ¹H NMR : Absence/presence of -SH proton signals . Computational methods (e.g., DFT) predict dominant tautomers under specific conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for S-alkylation of the thiol group?

S-substituted derivatives are synthesized by reacting the thiol with alkyl halides (R-X):

  • Base selection : NaH or LiH in DMF enhances nucleophilicity .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve yield .
  • Monitoring : TLC tracks reaction progress; NaOH quenches unreacted thiol . Example: 2-(Ethylthio)-5-(2-nitrostyryl)-1,3,4-oxadiazole (6a) achieved 78% yield using NaH .

Q. What computational tools are used to predict electronic properties and reactivity?

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol: HOMO = -6.2 eV, LUMO = -1.8 eV) to predict redox behavior .
  • Natural Bond Orbital (NBO) analysis : Evaluates charge distribution and resonance stabilization .
  • Molecular docking : Models interactions with enzyme targets (e.g., glycogen synthase kinase-3β) .

Q. How do structural modifications impact biological efficacy?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition (IC₅₀ values ≤10 µM in kinase assays) .
  • Linker optimization : Alkyl chains between oxadiazole and aromatic rings improve anti-inflammatory activity (e.g., compound PS12 in ).

Methodological Challenges

Q. What are the key challenges in resolving contradictory bioactivity data across studies?

Discrepancies arise due to:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
  • Solubility : Poor aqueous solubility may underreport in vitro activity .
  • Metabolic stability : Hepatic microsome assays are critical for translating in vitro to in vivo results .

Q. How can spectral data be reconciled with computational predictions?

  • Pulay’s scaled quantum mechanics : Adjusts DFT vibrational frequencies to match experimental IR peaks (e.g., C-S stretch at 690 cm⁻¹) .
  • X-ray crystallography : Validates bond lengths/angles (e.g., oxadiazole ring planarity in ).

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